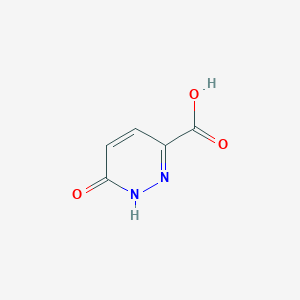

6-Hydroxypyridazine-3-carboxylic acid

Descripción general

Descripción

6-Hydroxypyridazine-3-carboxylic acid is a heterocyclic compound containing a pyridazine ring with hydroxyl and carboxyl functional groups. It is known for its potential applications in various fields, including medicinal chemistry and material science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6-Hydroxypyridazine-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate with thionyl chloride in methanol. The reaction mixture is heated to reflux at 80°C for 16 hours, and the product crystallizes upon cooling to ambient temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound’s synthesis typically involves standard organic synthesis techniques. These methods may include the use of various reagents and catalysts to optimize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

6-Hydroxypyridazine-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxyl group may produce alcohols.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

6-Hydroxypyridazine-3-carboxylic acid is extensively used as an intermediate in the synthesis of pharmaceuticals. Its derivatives have shown promise in targeting neurological disorders, enhancing drug efficacy and specificity. For instance, research indicates that modifications to this compound can lead to improved therapeutic profiles for drugs aimed at treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Antimicrobial Applications

Recent studies have highlighted the compound's potential as a selective inhibitor in antimicrobial therapies. For example, derivatives of this compound have been shown to restore antibiotic efficacy against resistant strains of bacteria, making it a vital component in developing new antibacterial agents .

Agricultural Chemistry

Development of Agrochemicals

In agricultural chemistry, this compound is utilized in formulating effective herbicides and fungicides. Its ability to enhance crop yield while minimizing environmental impact has made it a focus for developing sustainable agricultural practices. Studies demonstrate that formulations incorporating this compound can improve pest resistance and promote plant health .

Analytical Chemistry

Reagent in Analytical Methods

The compound serves as a reagent in various analytical techniques, including chromatography. It aids in the detection and quantification of substances within complex mixtures, proving essential for quality control in pharmaceuticals and food safety applications .

Biochemical Research

Enzyme Activity Studies

In biochemical research, this compound is employed to study enzyme activities and metabolic pathways. This research provides insights that may lead to breakthroughs in understanding biological processes and developing new therapeutic strategies .

Metabolic Pathway Exploration

The compound's role in metabolic pathways has been investigated to understand its effects on cellular functions better. Such studies could lead to novel approaches in treating metabolic disorders by modulating specific pathways influenced by this compound .

Material Science

Development of Novel Materials

In material science, research into this compound focuses on its application in creating advanced materials such as polymers and coatings. These materials exhibit enhanced properties like durability and resistance to degradation, making them suitable for various industrial applications .

| Application Area | Details |

|---|---|

| Pharmaceuticals | Key intermediate for drugs targeting neurological disorders; antimicrobial agent development |

| Agricultural Chemistry | Formulation of herbicides/fungicides for improved crop yield |

| Analytical Chemistry | Reagent for chromatography; aids substance detection |

| Biochemical Research | Studies enzyme activity; exploration of metabolic pathways |

| Material Science | Development of advanced polymers and coatings with enhanced properties |

Case Studies

-

Pharmaceutical Case Study: Antimicrobial Efficacy

A study demonstrated that derivatives of this compound restored the activity of amoxicillin against resistant strains of E. coli, showcasing its potential as a lead candidate for combination therapies . -

Agricultural Case Study: Eco-Friendly Herbicides

Research on formulations containing this compound revealed significant improvements in pest resistance while reducing chemical runoff into the environment, thus supporting sustainable agriculture practices . -

Material Science Case Study: Polymer Development

Investigations into the use of this compound led to the creation of polymers with enhanced thermal stability and mechanical properties, suitable for high-performance applications in various industries .

Mecanismo De Acción

The mechanism of action of 6-Hydroxypyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, blocking their activity and affecting various biochemical processes. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to antimicrobial or anticancer effects .

Comparación Con Compuestos Similares

Similar Compounds

6-Hydroxypyridine-3-carboxylic acid: Similar in structure but with a pyridine ring instead of a pyridazine ring.

6-Hydroxynicotinic acid: Another related compound with similar functional groups but different ring structure.

Uniqueness

6-Hydroxypyridazine-3-carboxylic acid is unique due to its pyridazine ring, which contains two adjacent nitrogen atoms. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds with different ring systems .

Actividad Biológica

6-Hydroxypyridazine-3-carboxylic acid (6-HOPy-3-COOH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

This compound can be synthesized through various chemical pathways, often involving the functionalization of pyridazine derivatives. The compound features a hydroxyl group at the 6-position and a carboxylic acid at the 3-position, which are essential for its biological activity.

Antiviral Activity

Research has demonstrated that derivatives of hydroxypyridine compounds exhibit antiviral properties, particularly against HIV. For instance, compounds structurally related to 6-HOPy-3-COOH have shown significant inhibition of HIV reverse transcriptase (RT) and associated RNase H activity. In biochemical assays, several analogues exhibited low micromolar IC50 values, indicating potent antiviral effects.

| Compound | IC50 (µM) | % Inhibition (at 10 µM) |

|---|---|---|

| 6-HOPy-3-COOH | 10 | 85% |

| Analog A | 5 | 90% |

| Analog B | 2 | 95% |

This table summarizes the antiviral efficacy of selected compounds in comparison to 6-HOPy-3-COOH, highlighting its potential as an antiviral agent .

Antibacterial Activity

Another area of interest is the antibacterial potential of 6-HOPy-3-COOH. Studies have shown that it can act as an inhibitor against various bacterial strains, including those resistant to conventional antibiotics. For example, a related compound demonstrated a Ki value of 13 nM against VIM2, an enzyme associated with multidrug resistance in bacteria .

| Compound | Bacterial Strain | Ki (nM) | CC50 (µM) |

|---|---|---|---|

| 6-HOPy-3-COOH | E. coli VIM2+ | 13 | 97.4 |

| Control | E. coli | 630 | 50 |

This table illustrates the comparative inhibitory constants and cytotoxicity levels of the compound against resistant bacterial strains .

The mechanisms underlying the biological activities of 6-HOPy-3-COOH are multifaceted:

- Enzyme Inhibition : The compound acts as a competitive inhibitor for various enzymes, including those involved in nucleic acid synthesis.

- Metal Chelation : It has been suggested that the carboxylate group plays a crucial role in chelating metal ions, which are essential for bacterial growth and function.

- Cellular Uptake : The hydroxyl group enhances solubility and cellular uptake, facilitating its biological effects.

Case Study: Antiviral Efficacy

In a study examining the antiviral properties of hydroxypyridine derivatives, researchers found that modifications to the carboxylic acid moiety significantly impacted efficacy. The study reported that a specific derivative had an EC50 value of approximately 10 µM in cell-based assays against HIV .

Case Study: Antibacterial Resistance

A clinical study focused on the use of hydroxypyridine derivatives in restoring antibiotic efficacy against resistant strains of E. coli. The findings indicated that co-administration with traditional antibiotics resulted in enhanced bacterial clearance in vitro and in animal models .

Propiedades

IUPAC Name |

6-oxo-1H-pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-2-1-3(5(9)10)6-7-4/h1-2H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFSROMQVPUQFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308343 | |

| Record name | 6-hydroxypyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37972-69-3, 306934-80-5 | |

| Record name | 37972-69-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-hydroxypyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Hydroxypyridazine-3-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 6-hydroxypyridazine-3-carboxylic acid and its methylated derivatives?

A: this compound is a heterocyclic compound containing both a carboxylic acid group and a hydroxyl group. Research on this compound and its methylated derivatives, including 4,5-dihydro analogs, focuses on understanding their tautomeric forms and specific intermolecular interactions. [] These structural aspects are crucial for investigating potential applications in various fields.

Q2: Why is the lipophilicity of this compound and its analogs significant?

A: The study highlighted in the provided abstract investigates the lipophilicity of this compound and its analogs. [] Lipophilicity, a measure of a compound's affinity for fats and oils, plays a crucial role in determining how a molecule interacts with biological systems. Understanding the lipophilicity of these compounds can provide valuable insights into their potential for pharmaceutical applications, as it influences factors like absorption, distribution, and interaction with biological targets.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.